molecular formula C9H20N2O B1485649 1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2168655-78-3

1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1485649
CAS RN: 2168655-78-3
M. Wt: 172.27 g/mol
InChI Key: WGJNLZXWIMTETL-UHFFFAOYSA-N
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Description

1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol, commonly referred to as TBHMCB, is a cyclic organic compound with a wide range of applications in scientific research. TBHMCB is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biocatalysis. TBHMCB has been studied for its potential applications in drug delivery, cell signaling, and gene expression.

Scientific Research Applications

Antimicrobial Activity of Cyclobutane Derivatives

Studies on cyclobutane derivatives, including Schiff base ligands that contain cyclobutane and thiazole rings, have shown their potential in developing antimicrobial agents. These compounds, through their complexation with metals such as Co(II), Cu(II), Ni(II), and Zn(II), have been evaluated for their antimicrobial activities against various microorganisms. Some complexes demonstrated significant activity, suggesting the relevance of cyclobutane-containing compounds in designing new antimicrobial agents (Cukurovalı et al., 2002); (Yilmaz & Cukurovalı, 2003).

Polymerization and Material Science Applications

The anionic polymerization of methyl cyclobutene-1-carboxylate has been investigated, highlighting the potential of cyclobutane derivatives in the synthesis of polymers with unique properties. The polymer obtained from this process features 1,2-linked cyclobutane rings in the main chain, indicating the versatility of cyclobutane derivatives in creating novel polymeric materials with specific characteristics for advanced applications (Kitayama et al., 2004).

Synthesis of Complex Molecules

Cyclobutane derivatives have been utilized in the synthesis of complex molecules, including natural products and pharmacologically relevant compounds. For instance, research on atom-economic synthesis methods for constructing cyclobutane rings has led to the development of efficient routes to produce compounds with potential applications in drug discovery and organic synthesis (Wang et al., 2018).

Catalysis and Chemical Transformations

The role of cyclobutane derivatives in catalysis and as intermediates in chemical transformations has been explored. For example, Lewis acid-catalyzed reactions involving cyclobutane derivatives have been shown to facilitate the construction of functionalized molecules, demonstrating the utility of these compounds in organic synthesis and the development of new catalytic processes (Yao & Shi, 2007).

properties

IUPAC Name

1-[(2-tert-butylhydrazinyl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2,3)11-10-7-9(12)5-4-6-9/h10-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJNLZXWIMTETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NNCC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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